N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide
Beschreibung
The compound N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-4-yl group at position 3 and a phenyl-naphthalene sulfonamide moiety at position 4. This structure combines a heterocyclic scaffold with aromatic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or protein-protein interactions.
Eigenschaften
IUPAC Name |
N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O2S/c33-35(34,23-10-7-18-3-1-2-4-21(18)17-23)31-22-8-5-19(6-9-22)24-11-12-25-28-29-26(32(25)30-24)20-13-15-27-16-14-20/h1-17,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBHKIPPSOYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=NC=C6)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that exhibits significant biological activity. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the preparation of the pyridazine and triazole rings followed by sulfonamide formation. The reaction conditions often include:
- Reagents : Appropriate aromatic aldehydes, hydrazines, and sulfonic acids.
- Conditions : Refluxing in solvents such as ethanol or dimethylformamide (DMF).
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of triazolo[4,3-b]pyridazine have been shown to possess strong antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4g | MCF-7 | 0.163 ± 0.01 | Induces apoptosis via caspase activation |
| 22i | A549 | 0.83 ± 0.07 | Inhibits c-Met kinase activity |
| 22i | MCF-7 | 0.15 ± 0.08 | Induces cell cycle arrest |
These findings suggest that this compound could act similarly due to its structural components.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Targeting specific kinases such as c-Met and Pim-1 which are crucial in cancer cell proliferation and survival.
- Apoptosis Induction : Activation of apoptotic pathways through caspase enzymes leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
Case Studies
A notable study involved the evaluation of a related compound's effects on MCF-7 breast cancer cells. It was found that:
- The compound caused significant cell cycle arrest in the S phase.
- Apoptotic markers were significantly elevated compared to controls.
This study underscores the potential role of similar compounds in cancer therapeutics.
Pharmacokinetics and Drug-Likeness
In addition to biological activity, pharmacokinetic properties are essential for assessing the drug-likeness of this compound:
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Bioavailability | Favorable |
These properties suggest that the compound may be suitable for further development as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Structural Features and Functional Groups
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The target compound’s naphthalene sulfonamide group distinguishes it from acetamide (Lin28-1632) or benzoate (Compound 13) derivatives. Sulfonamides are known for enhanced hydrogen-bonding capacity and solubility, which may improve target engagement .
Hypothesized Advantages of the Target Compound :
- The naphthalene sulfonamide moiety may confer stronger binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl or ethoxyphenyl groups).
- The pyridin-4-yl group could improve selectivity for pyridine-binding domains in kinases or epigenetic regulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
